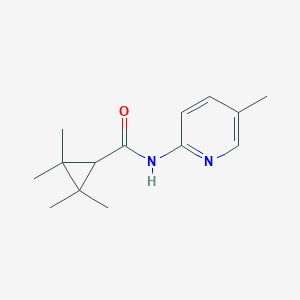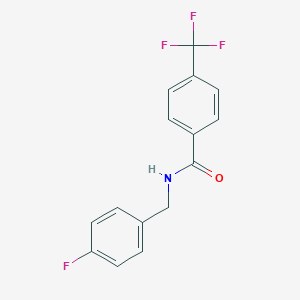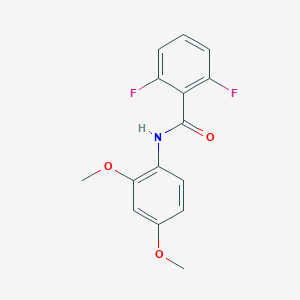
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in the field of scientific research. It is a sulfonamide derivative that has been shown to have a wide range of applications, including in the study of membrane transporters, ion channels, and other cellular processes. In
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide is complex and not fully understood. It is thought to inhibit the activity of transporters and ion channels by binding to specific sites on these proteins. This compound has been shown to bind to the anion exchanger and the chloride-bicarbonate exchanger at a site that is distinct from the binding site for other inhibitors. It is thought that this compound may also interact with the lipid bilayer of the membrane, which could contribute to its effects on ion channels and other membrane proteins.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several transporters and ion channels, which can lead to changes in intracellular ion concentrations and membrane potential. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in a wide range of cellular processes. In addition, this compound has been shown to modulate intracellular calcium levels, which can have a wide range of effects on cellular signaling.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has several advantages as a research tool. It is a well-studied compound that has been used extensively in scientific research. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide. One area of research is the development of new analogs of this compound that have improved selectivity and potency. Another area of research is the use of this compound in the study of specific transporters and ion channels, particularly those that are involved in disease processes. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to a better understanding of its effects on cellular processes.
Conclusion:
In conclusion, this compound, or this compound, is a well-studied compound that has a wide range of applications in scientific research. It has been shown to have effects on membrane transporters, ion channels, and other cellular processes. While there are limitations to the use of this compound in lab experiments, it remains a valuable tool for researchers in a wide range of fields. Future research on this compound will likely focus on the development of new analogs, the study of specific transporters and ion channels, and a better understanding of its mechanism of action.
合成法
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with 2,6-difluorobenzene sulfonyl chloride. The resulting compound can then be purified through a series of recrystallization and chromatography steps. The synthesis of this compound has been well documented in the literature, and several variations of the method have been developed over the years.
科学的研究の応用
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has been used extensively in scientific research, particularly in the study of membrane transporters and ion channels. It has been shown to inhibit the activity of several transporters, including the anion exchanger and the chloride-bicarbonate exchanger. This compound has also been shown to inhibit the activity of several ion channels, including the voltage-gated potassium channel and the calcium-activated chloride channel. In addition to its effects on transporters and ion channels, this compound has been shown to have other cellular effects, including the inhibition of protein kinase C and the modulation of intracellular calcium levels.
特性
分子式 |
C14H13F2NO2S |
|---|---|
分子量 |
297.32 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,1-2H3 |
InChIキー |
NZKIZRFTDHUOAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)









![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)

![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)